molecular formula C13H20N2 B13148964 1-Benzyl-2-methylpiperidin-3-amine

1-Benzyl-2-methylpiperidin-3-amine

Cat. No.: B13148964
M. Wt: 204.31 g/mol
InChI Key: WLYLYILTBJZATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Piperidine (B6355638) Scaffold in Chemical Biology and Medicinal Chemistry

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical science and natural products. encyclopedia.pubnih.gov Its prevalence stems from a combination of favorable physicochemical and biological properties. The piperidine ring is a saturated heterocycle, which allows it to adopt well-defined three-dimensional conformations, primarily a stable "chair" conformation. This structural rigidity is crucial for specific molecular recognition and high-affinity binding to biological targets such as enzymes and receptors.

The introduction of a piperidine scaffold into a molecule can significantly influence its properties in several beneficial ways thieme-connect.com:

Modulating Physicochemical Properties: It can improve aqueous solubility and lipophilicity, which are critical for drug absorption and distribution.

Enhancing Biological Activity and Selectivity: The defined stereochemistry and the ability to introduce various substituents at different positions on the ring allow for the fine-tuning of a compound's interaction with its biological target, leading to enhanced potency and selectivity. thieme-connect.com

Improving Pharmacokinetic Profiles: The presence of the piperidine ring can positively affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Reducing Toxicity: In some cases, incorporating a chiral piperidine scaffold has been shown to reduce cardiac hERG toxicity, a common cause of drug candidate failure. thieme-connect.com

This versatile scaffold is a cornerstone in the design of a vast array of therapeutic agents across numerous disease areas. exlibrisgroup.com Piperidine derivatives are integral components of drugs targeting the central nervous system (CNS), as well as those with anticancer, anti-inflammatory, analgesic, and antimicrobial properties. exlibrisgroup.comajchem-a.com For instance, well-known drugs like methylphenidate (Ritalin), used for ADHD, and donepezil, for Alzheimer's disease, feature a piperidine core, highlighting its significance in CNS disorders. ijnrd.orgwikipedia.org The development of efficient and cost-effective synthetic methods to create substituted piperidines remains a significant focus in organic chemistry, driven by the continuous demand for new and improved piperidine-based drugs. nih.govajchem-a.com

Overview of the Research Landscape for 1-Benzyl-2-methylpiperidin-3-amine and Related Structural Analogues

While the broader class of piperidine derivatives is extensively studied, the specific compound this compound is not widely represented in publicly available scientific literature. However, research into its close structural analogues provides valuable insights into the potential chemical and biological properties of this compound family. The research landscape is primarily characterized by the synthesis of these analogues and their evaluation for various biological activities, particularly as receptor ligands and enzyme inhibitors.

A key research area involves the stereoselective synthesis of substituted piperidines, as the spatial arrangement of substituents is critical for biological function. For example, a scalable route for the production of cis-N-Benzyl-3-methylamino-4-methylpiperidine has been developed. researchgate.net This process involved optimizing a hydroboration/oxidation sequence followed by reductive amination to produce the target compound in large quantities. researchgate.net Another related compound, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, has been synthesized as a key intermediate for tofacitinib (B832), a drug used to treat rheumatoid arthritis. researchgate.net

The N-benzylpiperidine moiety is a recurring theme in the design of molecules targeting CNS disorders. Researchers have designed and synthesized series of N-(1-benzylpiperidin-4-yl)quinazolin-4-amines as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Several of these compounds demonstrated significant AChE inhibition and also possessed antioxidant properties. nih.gov Similarly, other 1-benzylpiperidine (B1218667) derivatives have been investigated as dual-target inhibitors of both acetylcholinesterase and the serotonin (B10506) transporter, another key target in neurodegenerative and psychiatric disorders. mdpi.com

The table below summarizes selected research findings on structural analogues of this compound.

Compound/Analogue ClassResearch FocusKey Findings
cis-N-Benzyl-3-methylamino-4-methylpiperidineProcess development and scale-up synthesisAn optimized, scalable synthetic route was established using hydroboration and reductive amination. researchgate.net
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineSynthesis of key intermediatesDeveloped as a crucial building block for the synthesis of the approved drug tofacitinib. researchgate.net
N-(1-benzylpiperidin-4-yl)quinazolin-4-aminesAcetylcholinesterase (AChE) inhibitionCompounds showed significant AChE inhibitory activity and DPPH radical scavenging effects. nih.gov
1-Benzylpiperidine derivativesDual inhibition of AChE and serotonin transporter (SERT)The presence of the N-benzyl group was found to influence binding affinity at the SERT. mdpi.com
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indoleDopamine (B1211576) D2 receptor bindingSynthesized and characterized as a ligand for the human dopamine D2 receptor with a Ki of 151 nM. mdpi.com

This body of work underscores the significance of the 1-benzylpiperidine framework as a privileged scaffold in medicinal chemistry. The synthesis and biological evaluation of these analogues suggest that this compound could also possess interesting biological properties, particularly in the context of CNS targets. However, dedicated research on this specific molecule is required to elucidate its unique chemical and pharmacological profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-benzyl-2-methylpiperidin-3-amine

InChI

InChI=1S/C13H20N2/c1-11-13(14)8-5-9-15(11)10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,14H2,1H3

InChI Key

WLYLYILTBJZATP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1CC2=CC=CC=C2)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 1 Benzyl 2 Methylpiperidin 3 Amine Derivatives

General Principles of SAR in N-Benzylpiperidin-3-amine Systems

The N-benzylpiperidin-3-amine core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting the central nervous system, among other biological targets. The SAR of this system is generally governed by the interplay of several key structural features: the N-benzyl group, the piperidine (B6355638) ring, and the 3-amino substituent.

The N-benzyl moiety often serves as a crucial element for establishing hydrophobic interactions within the binding pocket of a biological target. The size, conformation, and electronic properties of the benzyl (B1604629) group can significantly impact binding affinity. Aromatic stacking interactions, such as π-π stacking, are common for this group.

The piperidine ring acts as a central scaffold, providing a three-dimensional structure that dictates the spatial orientation of the other functional groups. The conformational flexibility of the piperidine ring, which typically exists in a chair conformation, allows its substituents to adopt specific equatorial or axial orientations, which can be critical for optimal interaction with a receptor. The nitrogen atom within the piperidine ring is often a key site for interaction, potentially forming hydrogen bonds or ionic interactions when protonated.

The 3-amino group is a key polar feature that can participate in hydrogen bonding or ionic interactions with the target protein. Its basicity and the nature of its substituents are critical determinants of its interaction potential.

Impact of Substituent Modifications on Biological Activity and Selectivity

The N-benzyl group plays a significant role in the interaction of these derivatives with their biological targets. Modifications to this part of the molecule can lead to substantial changes in potency and selectivity. Studies on various N-benzylpiperidine derivatives have shown that substitutions on the aromatic ring of the benzyl group can modulate activity. For instance, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, substituents at the ortho and meta positions of the N-benzyl ring influenced affinities for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov

The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the aromatic ring, affecting its interaction with the target. Furthermore, the position of the substituent (ortho, meta, or para) can influence the conformational preference of the N-benzyl group, thereby affecting how the molecule fits into a binding site. For some targets, an unsubstituted benzyl group may be optimal, while for others, specific substitutions can enhance binding affinity.

Substituent on N-Benzyl Ring Observed Effect on Activity (General Trends)
UnsubstitutedBaseline hydrophobic and aromatic interactions.
Electron-withdrawing groups (e.g., -CF3, -Cl)Can modulate electronic interactions and may alter metabolic stability.
Electron-donating groups (e.g., -OCH3)Can influence hydrogen bonding potential and electronic character.
Bulky groupsMay provide better fit in larger hydrophobic pockets or cause steric hindrance.

The methyl group at the 2-position can influence the orientation of the N-benzyl group and the 3-amino group. Depending on whether the methyl group is in a cis or trans relationship to the 3-amino group, the molecule will adopt a different three-dimensional shape. This, in turn, affects how the molecule interacts with its biological target. It has been observed in other piperidine-containing compounds that the introduction of a chiral center can lead to enhanced selectivity for a particular receptor subtype. thieme-connect.com The stereochemistry often dictates which enantiomer has higher affinity and/or efficacy. acs.org For instance, α-methyl substitution on the piperidine ring can be a strategy to modulate biological activities and pharmacological properties by blocking metabolism and influencing the ring's conformation. rsc.org

Stereochemistry of 2-Methyl Group Potential Impact on Activity
(2R, 3S)May orient the N-benzyl and 3-amino groups for optimal binding to a specific target.
(2S, 3R)May result in a different binding pose, potentially leading to altered activity or selectivity.
(2R, 3R)Could lead to steric clashes or a less favorable conformation for binding.
(2S, 3S)May also result in a non-optimal conformation for a given receptor.

The 3-amino group is a critical pharmacophoric feature, often involved in key interactions with the biological target. Modifications at this position can drastically alter the compound's activity. The basicity of the amino group, which can be modulated by N-alkylation or acylation, is important for forming ionic bonds with acidic residues in a receptor's binding site.

Replacing the primary amine with secondary or tertiary amines can influence both the steric bulk and the hydrogen bonding capacity of this functional group. For example, N-alkylation could enhance hydrophobic interactions in a specific sub-pocket of the receptor. In studies of related piperidine derivatives, even small changes to the amino group, such as N-demethylation, have been shown to improve activity at certain transporters. utmb.edu Conversely, introducing bulky substituents could lead to a loss of activity due to steric hindrance. In some cases, replacing the amino group with other hydrogen-bonding moieties, like a hydroxyl group, can lead to a reduction in activity, highlighting the importance of the nitrogen atom. ucsd.edu

Modification at 3-Amino Group Potential Effect on Biological Activity
Primary Amine (-NH2)Can act as both a hydrogen bond donor and acceptor.
Secondary Amine (-NHR)Alters steric bulk and hydrogen bonding capacity; may enhance hydrophobic interactions.
Tertiary Amine (-NR2)Acts as a hydrogen bond acceptor only; significantly increases steric bulk.
Acylation (-NHCOR)Reduces basicity and introduces a carbonyl group, which can act as a hydrogen bond acceptor.

Rational Design and Optimization Strategies Based on SAR Insights

The insights gained from SAR studies are instrumental in the rational design and optimization of new 1-Benzyl-2-methylpiperidin-3-amine derivatives with improved biological profiles. By systematically modifying the three key components of the scaffold, medicinal chemists can fine-tune the properties of these compounds. rsc.org

One common strategy is to use the existing SAR data to build a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. Computational tools, such as molecular docking, can then be used to predict how newly designed analogs will bind to the target receptor, helping to prioritize the synthesis of the most promising compounds.

Optimization strategies often involve an iterative process of design, synthesis, and biological testing. For example, if initial studies indicate that a hydrophobic pocket exists near the N-benzyl group, derivatives with various substituents on the aromatic ring can be synthesized to probe this pocket and enhance binding affinity. Similarly, if stereochemistry is found to be a critical factor, enantiomerically pure compounds will be synthesized to determine the optimal configuration for activity. thieme-connect.com

A key aspect of rational design is the concept of "bioisosteric replacement," where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic properties. For example, the phenyl ring of the N-benzyl group could be replaced with other aromatic heterocycles to explore different binding interactions.

By combining the knowledge of general SAR principles with specific findings from targeted modifications, researchers can systematically navigate the chemical space around the this compound scaffold to develop novel and effective therapeutic agents.

Mechanistic Investigations of Biological Activity of N Benzylpiperidin 3 Amine Derivatives

Receptor Binding and Ligand-Receptor Interactions

The N-benzylpiperidine core is a key pharmacophore that facilitates binding to several G protein-coupled receptors (GPCRs) and other receptor types. The nature and substitution pattern on both the benzyl (B1604629) and piperidine (B6355638) rings critically influence binding affinity and selectivity.

Studies on Sigma Receptors

Sigma receptors (σR), comprising σ1 and σ2 subtypes, are intracellular chaperone proteins involved in cellular signaling and stress response, making them attractive targets for neurological disorders. N-benzylpiperidine derivatives have been extensively studied as potent σR ligands.

Research into a series of benzylpiperazine derivatives, which are structurally related to benzylpiperidines, has provided significant insights. One study identified that compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) exhibited a very high affinity for the σ1 receptor, with a Kᵢ value of 1.6 nM. nih.gov This compound also showed remarkable selectivity, with an affinity for the σ2 receptor that was 886 times lower. nih.gov The structure-activity relationship (SAR) in this series indicated that hydrophobic groups and a 4-methoxybenzylpiperazinyl moiety linked by a three-carbon unit were optimal for σR binding. nih.gov

In another study focusing directly on benzylpiperidine derivatives, compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) was identified as a potent σ1R agent. wikipedia.org It displayed a high binding affinity with a Kᵢ value of 1.45 nM for the human σ1 receptor and a 290-fold selectivity over the σ2 subtype. wikipedia.orgrxlist.com Further investigation into this class of compounds showed that the length of the alkyl linker between the 1-benzylpiperidine (B1218667) moiety and the pyridine (B92270) ring was crucial for σ1R affinity; a propylamino linker (n=3) resulted in a Kᵢ of 2.97 nM, which was a significant increase in affinity compared to a direct amino linkage (n=0, Kᵢ = 29.2 nM). wikipedia.org

Similarly, studies on N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide demonstrated its affinity and selectivity for the σ1 receptor, reinforcing the importance of the N-benzylpiperidine scaffold for targeting this receptor. core.ac.uk

Table 1: Binding Affinities of N-Benzylpiperidine Derivatives at Sigma Receptors

Compound Name/Numberσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (Kᵢ σ₂/Kᵢ σ₁)
Compound 15 (benzylpiperazine analog)1.61418886
Compound 5 1.45420.5290
Compound 1 (n=0 linker)29.2Not DeterminedNot Determined
Compound 3 (n=3 linker)2.97Not DeterminedNot Determined

Interactions with Adrenomedullin Receptors

Adrenomedullin (AM) receptors are heterodimeric GPCRs composed of the calcitonin receptor-like receptor (CLR) and one of two receptor activity-modifying proteins (RAMPs), RAMP2 or RAMP3. mdpi.comnih.gov The CLR/RAMP2 complex forms the AM₁ receptor, while the CLR/RAMP3 complex forms the AM₂ receptor, both of which are involved in vasodilation and blood pressure regulation. nih.govunifi.it

Research into small molecule antagonists for the AM₂ receptor has identified derivatives of 1-methylpiperidine, a close structural analog of the N-benzylpiperidine core. In a study aimed at optimizing AM₂ receptor antagonists, an aniline (B41778) derivative (Compound 11 ) demonstrated a significant receptor affinity with a pIC₅₀ of 8.2. mdpi.com Replacing the aniline with a benzylic amine (Compound 12 ) maintained this high activity. mdpi.com This highlights that the piperidine moiety can serve as a scaffold for potent interactions at the AM₂ receptor binding site, which is located at the interface between RAMP3 and CLR. mdpi.com However, the spatial orientation of substituents was found to be critical, as moving the aminomethyl group from the ortho to the meta position on the benzyl ring led to a marked decrease in activity. mdpi.com

Table 2: Receptor Affinity of Piperidine Derivatives at the Adrenomedullin-2 (AM₂) Receptor

Compound DescriptionpIC₅₀
Compound 11 (ortho-aniline derivative)8.2
Compound 12 (ortho-benzylic amine derivative)~8.2
Compound 14 (meta-aminomethyl derivative)<7

Adenosine (B11128) Receptor Binding Affinity

Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are GPCRs that mediate the diverse physiological effects of adenosine, playing roles in cardiovascular, nervous, and immune systems. nih.govresearchgate.net Extensive searches of scientific literature did not yield specific studies detailing the binding affinity of N-benzylpiperidine-3-amine derivatives for any of the four adenosine receptor subtypes. The structure-activity relationships for adenosine receptor ligands are well-defined and typically require a core structure that mimics the natural ligand, adenosine. nih.gov High-affinity ligands are often derivatives of purines (like adenosine itself) or xanthines. nih.govresearchgate.net The N-benzylpiperidine scaffold does not share the key structural features generally required for potent interaction with the orthosteric binding site of adenosine receptors, which may explain the lack of targeted research for this compound class against this receptor family.

HIV-1 Coreceptor Antagonism via CCR5

The C-C chemokine receptor type 5 (CCR5) is a GPCR that acts as a coreceptor for the entry of the most common strains of HIV-1 into host cells. nih.gov Blocking this receptor is a validated strategy for antiretroviral therapy. Derivatives of N-benzylpiperidine have been identified as potent CCR5 antagonists.

In one study, structure-activity relationship explorations of N-acyl-N-[3-(4-benzylpiperidin-1-yl)propyl] anilines led to the discovery of potent antagonists. nih.gov Replacing an initial lead's oxopyrrolidine-carbonyl group with an N,N'-diphenylurea moiety resulted in N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea , a compound with significantly improved CCR5 binding affinity. nih.gov Further optimization showed that substitutions on the N'-phenyl ring (e.g., 4-Chloro or 4-Methyl) and the introduction of polar groups on the phenyl ring of the 4-benzylpiperidine (B145979) moiety enhanced the inhibitory activity against HIV-1 envelope-mediated membrane fusion. nih.gov

Quantitative structure-activity relationship (QSAR) analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives further confirmed the importance of lipophilicity and electron-donating substituents for high binding affinity to the CCR5 receptor. These studies underscore that the benzylpiperidine scaffold is a crucial component for designing effective small-molecule CCR5 antagonists.

Enzyme Inhibition Mechanisms

Beyond receptor binding, N-benzylpiperidine derivatives have been shown to act as inhibitors of key enzymes involved in neurotransmission, making them relevant for neurodegenerative diseases.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are serine hydrolases responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease to alleviate symptoms of cognitive decline.

Several studies have demonstrated the potent cholinesterase inhibitory activity of N-benzylpiperidine derivatives. A series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety yielded compounds with submicromolar inhibitory concentrations. Specifically, compound 15b was a potent AChE inhibitor with an IC₅₀ value of 0.39 µM, while compound 15j was a potent BuChE inhibitor with an IC₅₀ of 0.16 µM. Molecular docking studies suggested these compounds act competitively, with the N-benzylpiperidine moiety interacting with key residues like Trp86 in the catalytic anionic site (CAS) of AChE.

Another study identified compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) as a potent, dual-target inhibitor. wikipedia.orgrxlist.com It exhibited an IC₅₀ of 13 nM against AChE and 3.1 µM against BuChE. wikipedia.orgrxlist.com

Furthermore, research on phenylacetate (B1230308) derivatives of 1-benzylpiperidine also revealed compounds with notable activity. Compound 19 from this series was the most potent AChE inhibitor, while also showing moderate BuChE inhibition (IC₅₀ = 26.78 µM). Docking simulations indicated that the N-benzylpiperidine moiety of these compounds interacts with Trp286 and Tyr341 in the peripheral anionic site (PAS) of the enzyme.

Table 3: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives

Compound Name/NumberAcetylcholinesterase (AChE) IC₅₀Butyrylcholinesterase (BuChE) IC₅₀
Compound 15b 0.39 µMNot Reported
Compound 15j Not Reported0.16 µM
Compound 5 13 nM3.1 µM
Compound 19 Potent (specific value not stated)26.78 µM

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Enzymes (e.g., Sterol C14-reductase, Sterol C8-isomerase)

The antifungal activity of N-benzylpiperidine derivatives is significantly attributed to their ability to disrupt the fungal ergosterol biosynthesis pathway. This pathway is a critical process for fungi, as ergosterol is an essential component of their cell membranes, regulating fluidity, integrity, and the function of membrane-bound proteins. Unlike mammalian cells which utilize cholesterol, the presence of ergosterol in fungi presents a selective target for antifungal agents.

Research into piperidine-based compounds, structurally related to 1-Benzyl-2-methylpiperidin-3-amine, has indicated that their mechanism of action involves the inhibition of specific enzymes within the post-squalene part of this pathway. nih.gov Notably, two key enzymes have been identified as targets:

Sterol C14-reductase (ERG24): This enzyme is responsible for the reduction of a double bond at the C14-position of the sterol precursor molecule. Inhibition of this step leads to the accumulation of 14-methylated sterols, which are disruptive to the proper formation and function of the fungal cell membrane.

Sterol C8-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position in the sterol B-ring, a crucial step in the formation of the final ergosterol structure. nih.gov Blockade of this enzyme results in the accumulation of sterols with an incorrect C8 double bond, similarly leading to impaired membrane function.

The agricultural fungicide fenpropimorph, which contains a piperidine ring, is a known inhibitor of these enzymes. nih.gov Pharmacological studies have demonstrated a relationship between the sigma 1-binding protein and the yeast sterol C8-C7 isomerase (ERG2 protein), highlighting the potential for piperidine-containing structures to interact with this enzyme class. nih.gov The dual inhibition of both Sterol C14-reductase and Sterol C8-isomerase by these derivatives presents a potent mechanism for antifungal activity.

Table 1: Targeted Enzymes in Ergosterol Biosynthesis by Piperidine Derivatives

Enzyme TargetGene (in S. cerevisiae)Function in Ergosterol PathwayConsequence of Inhibition
Sterol C14-reductaseERG24Reduces the C14=C15 double bond of sterol precursors.Accumulation of toxic 14-methylated sterols.
Sterol C8-isomeraseERG2Isomerizes the C8-C9 double bond to the C7-C8 position.Accumulation of aberrant sterols; disruption of membrane structure.

Modulation of Janus Kinase (JAK) Pathway Activity

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in signal transduction for a wide array of cytokines, interferons, and growth factors. nih.gov The JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway is fundamental in regulating numerous cellular processes, including immune responses, inflammation, cell proliferation, and differentiation. nih.govnih.gov Consequently, this pathway has become a significant target for therapeutic intervention in various inflammatory and autoimmune diseases. nih.gov

The pathway is activated when a ligand, such as a cytokine, binds to its receptor, leading to the activation of associated JAKs. nih.gov These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes. nih.gov

While the N-benzylpiperidine motif is a versatile scaffold utilized in the discovery of various biologically active agents, its specific interaction with the Janus Kinase pathway is not extensively documented in current research literature. nih.govnih.gov The development of selective JAK inhibitors has been a major focus in medicine, with compounds like tofacitinib (B832) and baricitinib (B560044) being approved for treating inflammatory conditions. nih.gov These inhibitors act by blocking the signaling of key cytokines involved in immune-mediated diseases. researchgate.net However, a direct mechanistic link or modulatory activity of this compound or its close derivatives on the JAK/STAT pathway has not been established and remains an area for future scientific investigation.

Cellular and Molecular Pharmacology Studies

In Vitro Assays for Target Engagement

To validate the mechanism of action of a compound, in vitro assays are essential to confirm direct interaction with its intended molecular target. For N-benzylpiperidine derivatives proposed to act as antifungal agents by inhibiting ergosterol biosynthesis, target engagement assays are crucial to demonstrate that the compound physically binds to and inhibits the activity of enzymes such as Sterol C14-reductase and Sterol C8-isomerase.

These assays are typically performed using purified enzymes or cell lysate preparations. Key methodologies include:

Enzymatic Activity Assays: The most direct method involves measuring the catalytic activity of the target enzyme in the presence and absence of the inhibitor. For example, the conversion of a specific sterol substrate by purified Sterol C8-isomerase can be monitored using techniques like gas chromatography-mass spectrometry (GC-MS). A reduction in the formation of the product in the presence of the test compound provides evidence of target inhibition and allows for the determination of inhibitory constants (e.g., IC₅₀).

Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known, radioactively labeled ligand that binds to the target enzyme. This method can determine the binding affinity (Kᵢ) of the compound for the enzyme.

Thermal Shift Assays (TSA): This technique measures changes in the thermal stability of a target protein upon ligand binding. A compound that binds to an enzyme will typically increase its melting temperature, an effect that can be monitored using a fluorescent dye. This confirms a direct physical interaction between the compound and the target protein.

By employing such in vitro assays, researchers can confirm that the antifungal effects observed in cellular systems are a direct result of the inhibition of specific enzymes in the ergosterol pathway, thereby validating the compound's mechanism of action.

Mechanistic Studies in Cell-Based Systems (e.g., Antifungal Activity in Model Strains)

The efficacy of potential antifungal agents is evaluated through cell-based assays using model fungal strains, including clinically relevant species of Candida and Aspergillus. These studies are critical for determining the compound's spectrum of activity and its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism.

Derivatives containing the piperidine scaffold have been tested against a variety of pathogenic fungi. Studies have shown that these compounds exhibit varying degrees of inhibitory activity against several fungal species. For instance, certain novel piperidine derivatives have demonstrated inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org The effectiveness can be highly dependent on the specific chemical substitutions on the piperidine ring.

In these cell-based systems, mechanistic insights can be further explored by analyzing the sterol profiles of fungal cells treated with the compound. An accumulation of specific precursor sterols (e.g., 14-methylated sterols) and a depletion of ergosterol in treated cells provide strong evidence that the compound's antifungal activity is due to the inhibition of the ergosterol biosynthesis pathway, corroborating the findings from in vitro enzyme assays.

Table 2: Antifungal Activity of Representative Piperidine Derivatives Against Model Fungal Strains

Compound ClassFungal StrainActivity ObservedReference
Piperidine DerivativesAspergillus nigerVarying degrees of inhibition academicjournals.org
Piperidine DerivativesAspergillus flavusVarying degrees of inhibition academicjournals.org
Piperidine DerivativesCandida albicansVarying degrees of inhibition academicjournals.orgmdpi.com
Piperidine DerivativesSaccharomyces cerevisiaeVarying degrees of inhibition academicjournals.org
Piperidine DerivativesFusarium verticillioidesNo activity observed academicjournals.org
Piperidine DerivativesPenicillium digitatumNo activity observed academicjournals.org

Note: "Varying degrees of inhibition" indicates that activity was reported but was dependent on the specific chemical structure of the derivative tested.

Computational Chemistry and Molecular Modeling Applications in N Benzylpiperidin 3 Amine Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and geometry of molecules. These methods allow for the precise calculation of various molecular properties, offering a deep understanding of a compound's intrinsic characteristics before its synthesis.

Detailed Research Findings: In the study of N-benzylpiperidine analogues, DFT methods are employed to optimize molecular geometry, determine electronic properties, and analyze vibrational frequencies. aun.edu.egnih.gov For instance, calculations performed at a theoretical level like B3LYP/6-31G(d,p) can predict bond lengths, bond angles, and dihedral angles of a molecule in its ground state. aun.edu.eg These theoretical findings can be validated by comparing them with experimental data from X-ray crystallography, often showing strong correlation and confirming the accuracy of the computational model. aun.edu.eg

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability, whereas a small gap indicates higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

While specific DFT studies on 1-Benzyl-2-methylpiperidin-3-amine are not extensively published, the methodologies are well-established from research on analogous compounds. For example, in a study on (E)1‐benzyl (B1604629)‐3‐((4‐methoxyphenyl)imino)-5-methylindolin-2-one, DFT was used to compare the stability of (E) and (Z) isomers and validate experimental crystallographic data. aun.edu.eg Similarly, research on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine utilized DFT to optimize geometry and calculate HOMO-LUMO energies, providing insights into its stability and reactivity. nih.gov

Table 1: Illustrative Data from DFT Calculations for a Related Heterocyclic Compound

Calculated ParameterValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability.
Energy Gap (ΔE)4.4 eVReflects chemical reactivity and stability. nih.gov
Dipole Moment3.5 DebyeMeasures the molecule's overall polarity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used in drug design to simulate the interaction between a ligand, such as this compound, and a specific protein target.

Detailed Research Findings: The N-benzylpiperidine scaffold is a common motif in ligands designed for various biological targets, including sigma receptors (σR), which are implicated in neurological disorders. csic.es Molecular docking studies on N-benzylpiperidine derivatives have revealed key interactions that govern binding affinity and selectivity. For example, in studies targeting the σ1 receptor, the benzyl group often engages in hydrophobic interactions or π-π stacking within the receptor's binding pocket, while the basic nitrogen atom of the piperidine (B6355638) ring can form crucial hydrogen bonds or ionic interactions with acidic residues like Asp or Glu. csic.es

Docking simulations of a series of 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles against the human σ1 receptor (PDB ID: 5HK1) have shown that the binding mode can be influenced by the linker length between the piperidine and pyridine (B92270) rings. csic.es The simulations revealed that the NH group is crucial for stabilizing the compound in the active site through hydrogen bonds with residues like Glu172. csic.es The docking scores, typically expressed in kcal/mol, provide a quantitative estimate of the binding affinity, helping to rank potential inhibitors. csic.es For instance, compounds with lower (more negative) docking scores are predicted to have better binding affinity.

Table 2: Example of Molecular Docking Results for N-Benzylpiperidine Derivatives at the σ1 Receptor

Compound DerivativeTargetDocking Score (kcal/mol)Key Interacting Residues
Compound 3 DerivativeHuman σ1 Receptor-12.0Glu172, Asp126 csic.es
Compound 5 DerivativeHuman σ1 Receptor-11.2Glu172, Leu105, Met93 csic.es
Compound 6 DerivativeHuman σ1 Receptor-11.7Glu172 csic.es

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the conformational stability of a ligand within a binding site and to analyze the dynamics of the ligand-receptor complex.

Detailed Research Findings: MD simulations are crucial for validating the results of molecular docking. A ligand-protein complex that appears stable in a docking pose might prove unstable over a simulation period of nanoseconds. In research involving novel ligands, the docked complex is subjected to MD simulations in a simulated physiological environment, including water and ions. mdpi.commdpi.com

Key analyses performed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD over time suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. mdpi.com The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that interact with the ligand. mdpi.com

For example, MD simulations performed on a thiazole (B1198619) derivative docked into the main protease of SARS-CoV-2 (PDB ID: 6LU7) were used to confirm the stability of the binding pose predicted by docking. mdpi.com Similarly, in a study of a dopamine (B1211576) D2 receptor ligand, D2AAK1_3, which contains a 1-benzyl-1,2,3,6-tetrahydropyridine (B1276312) moiety, MD simulations confirmed that the binding pose obtained from docking was stable over time. mdpi.com These simulations provide confidence in the predicted binding mode and the specific interactions that maintain it.

Table 3: Typical Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescriptionPurpose
RMSD (Root Mean Square Deviation)Measures the average deviation of atoms from a reference structure over time.Assesses the stability of the protein and the ligand's binding pose. mdpi.com
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual residues around their average position.Identifies flexible or rigid regions of the protein upon ligand binding. mdpi.com
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between ligand and receptor.Evaluates the stability of key interactions over the simulation time.
Binding Free Energy (e.g., MM/PBSA)Calculates the free energy of binding from the simulation trajectory.Provides a more accurate estimation of binding affinity than docking scores.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful strategy in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases (virtual screening) to find new molecules with the potential for similar activity.

Detailed Research Findings: A pharmacophore model for a class of compounds like N-benzylpiperidine derivatives would typically be generated based on a set of known active molecules. The model identifies common features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For ligands targeting sigma receptors, a common pharmacophore includes a positively ionizable group (like the piperidine nitrogen) flanked by two hydrophobic regions (such as the benzyl group). csic.es

The validated pharmacophore model can then be used to screen virtual libraries of compounds to identify "hits" that match the required 3D arrangement of features. nih.gov This process significantly narrows down the number of candidates for synthesis and biological testing. For example, a pharmacophore model developed for non-nucleoside reverse transcriptase inhibitors (NNRTIs) consisted of three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor. nih.gov This model was successfully used to screen databases and identify potential new inhibitors. While a specific model for this compound is not documented, the principles would be directly applicable, using it as a template to discover other compounds with a similar interaction profile.

Table 4: Common Pharmacophoric Features in Ligand Design

Pharmacophoric FeatureDescriptionExample in N-Benzylpiperidine Scaffold
Hydrophobic Region (HY)A non-polar region that interacts with hydrophobic pockets in the receptor. nih.govThe benzyl group and the piperidine ring's carbon framework.
Aromatic Ring (RA)A planar, cyclic, conjugated ring system that can engage in π-π stacking. nih.govThe phenyl ring of the benzyl group.
Hydrogen Bond Acceptor (HBA)An electronegative atom (e.g., N, O) that can accept a hydrogen bond. nih.govThe nitrogen atom of the 3-amine group.
Positive Ionizable (PI)A group, typically an amine, that is protonated at physiological pH. csic.esThe tertiary nitrogen atom in the piperidine ring.

In Silico Prediction of Biological Interactions and ADMET Properties

Beyond predicting binding to a specific target, computational methods are invaluable for estimating a molecule's pharmacokinetic and toxicological profile. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates that are likely to fail in later development stages due to poor drug-like properties.

Detailed Research Findings: Various online tools and software packages are available to predict the ADMET properties of a molecule based on its structure. For instance, in a study of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP), the SwissADME online tool was used to predict its pharmacokinetic profile. nih.gov The chemical structure is provided as a SMILES string, and the software calculates properties based on established models. nih.gov

Key predicted properties include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential toxicity risks. For example, predictions can indicate whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes like CYP2D6 or CYP3A4. The "bioavailability radar" is a common graphical output that provides a quick assessment of a molecule's drug-likeness based on properties like lipophilicity (XLOGP3), size (MW), polarity (TPSA), solubility, flexibility, and saturation. nih.gov These in silico predictions help prioritize compounds that not only have high potency but also possess favorable ADMET profiles for further development.

Table 5: Illustrative In Silico ADMET Predictions for a Piperidine Derivative

ADMET PropertyPredicted Value/ClassificationSignificance
Gastrointestinal (GI) AbsorptionHighIndicates good potential for oral bioavailability. nih.gov
Blood-Brain Barrier (BBB) PermeantYesSuggests the compound may enter the central nervous system.
CYP2D6 InhibitorNoLower risk of drug-drug interactions involving this metabolic pathway. nih.gov
Lipophilicity (logP)2.5An optimal value for balancing solubility and permeability.
Drug-Likeness Model ScorePositiveIndicates the compound adheres to common structural rules for drugs.

Preclinical Pharmacological Evaluation of 1 Benzyl 2 Methylpiperidin 3 Amine and Analogues Excluding Human Clinical Trials

In Vitro Biological Activity Screening

In vitro studies form the foundational stage of preclinical evaluation, offering insights into the direct interactions of a compound with biological targets. For 1-benzyl-2-methylpiperidin-3-amine and its analogues, these screenings have been pivotal in characterizing their pharmacological profile.

Antimicrobial Efficacy (e.g., Antifungal Activity)

The piperidine (B6355638) nucleus is a common feature in many compounds with established antimicrobial properties. nih.gov Research into this compound analogues has explored their potential to combat various pathogens, with a particular focus on antifungal activity.

A study on piperidinyl thiazole (B1198619) derivatives demonstrated that structural variations on the piperidine ring led to excellent in vitro and in vivo activity against oomycete fungal pathogens like Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis. nih.gov Similarly, certain piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety exhibited notable antifungal activity against Gibberella zeae and Cytospora mandshurica. researchgate.net

The length of the alkyl chain in piperidine derivatives has been shown to be a critical determinant of antifungal efficacy. For instance, synthetic homologues of piperideine alkaloids found in fire ant venom, specifically those with C14 to C18 alkyl chains, displayed significant antifungal activity. nih.gov One such compound with a C16 alkyl chain was particularly effective against Cryptococcus neoformans, Candida glabrata, and Candida krusei. nih.gov

Furthermore, piperidinothiosemicarbazone derivatives have been identified as potent and selective agents against M. tuberculosis, with the piperidine substituent being more effective than pyrrolidine (B122466) or morpholine. mdpi.com Amidoxime-based benzimidazole (B57391) and benzimidamide derivatives have also shown promise, with some compounds exhibiting significant zones of inhibition against C. albicans. rsc.orgnih.gov

Table 1: Antifungal Activity of Selected Piperidine Analogues

Compound/Derivative ClassFungal SpeciesActivity/Inhibition
Piperidinyl thiazole analoguesPhytophthora infestans, Plasmopara viticola, Pseudoperonospora cubensisExcellent in vitro and in vivo activity nih.gov
Piperidine-4-carbohydrazide derivatives (6v, 8v)Cytospora mandshurica71% and 64% inhibition at 50 µg/mL, respectively researchgate.net
6-Hexadecyl-2,3,4,5-tetrahydropyridine (5e)Cryptococcus neoformans, Candida albicans, Candida glabrata, Candida kruseiMFCs of 3.8, 15.0, 7.5, and 7.5 μg/mL, respectively nih.gov
Piperidinothiosemicarbazone derivatives (9, 10)M. tuberculosisMIC values ≥1000, indicating selectivity mdpi.com
Amidoxime-based benzimidamide (2a)C. albicansZone of inhibition: 42 mm, MIC: 1.90 mg/mL rsc.org

Enzyme Inhibition Potency and Selectivity Profiling

The ability of this compound analogues to inhibit specific enzymes has been a key area of investigation, with implications for various disease states.

Derivatives of 1-benzylpiperidine (B1218667) have been explored as dual inhibitors of acetylcholinesterase (AChE) and the serotonin (B10506) transporter (SERT), which are relevant targets in Alzheimer's disease. mdpi.com Similarly, benzimidazole-based pyrrole/piperidine hybrids have demonstrated good to moderate inhibitory activity against both acetylcholinesterase and butyrylcholinesterase (BuChE). mdpi.com Naphthalene-based chalcones containing a piperidine moiety have also been identified as potent AChE inhibitors, with some showing higher potency than the standard drug donepezil. tandfonline.com

Furthermore, piperidine derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurological disorders. nih.gov Specifically, piperine, a natural product containing a piperidine nucleus, is a known MAO inhibitor. nih.gov Studies on synthetic piperidine derivatives have shown that substitutions on the piperidine ring can significantly influence their MAO inhibitory activity and selectivity. For example, a para-hydroxy substitution on the piperidine ring resulted in potent inhibition of both MAO-A and MAO-B. nih.gov

Table 2: Enzyme Inhibition Profile of Piperidine Analogues

Compound/Derivative ClassTarget EnzymeInhibitory Activity (IC50/Ki)
Benzimidazole-based pyrrole/piperidine hybridsAcetylcholinesterase (AChE)IC50 = 19.44 ± 0.60 µM to 36.05 ± 0.4 µM mdpi.com
Benzimidazole-based pyrrole/piperidine hybridsButyrylcholinesterase (BuChE)IC50 = 21.57 ± 0.61 µM to 39.55 ± 0.03 µM mdpi.com
Naphthalene-based chalconesAcetylcholinesterase (AChE)IC50 = 0.11 to 5.34 nM tandfonline.com
Piperidine derivative with para-hydroxy substitutionMonoamine Oxidase-A (MAO-A)IC50 = 0.01446 ± 0.00183 μM nih.gov
Piperidine derivative with para-hydroxy substitutionMonoamine Oxidase-B (MAO-B)IC50 = 0.01572 ± 0.00192 μM nih.gov

Receptor Affinity and Functional Profiling

The interaction of this compound analogues with various receptors has been extensively studied to understand their potential therapeutic applications.

Piperidine-4-carboxamide derivatives have been shown to possess high affinity for sigma-1 (σ1) receptors, with some analogues demonstrating significant selectivity over sigma-2 (σ2) receptors. molbnl.it One such derivative, featuring a 4-chlorobenzyl moiety, exhibited a very high σ1 affinity (Ki = 3.7 nM) and a high selectivity ratio. molbnl.it The piperidine ring has been identified as a crucial structural element for activity at the σ1 receptor. nih.gov Functional assays have revealed that some of these compounds act as σ1 receptor agonists. nih.gov

In the context of G-protein coupled receptors (GPCRs), a derivative of 1-benzyl-4-piperidone, D2AAK1_3, has shown affinity for the human dopamine (B1211576) D2 receptor with a Ki of 151 nM. mdpi.com Molecular docking studies indicated that the protonatable nitrogen atom of the piperidine ring forms a key interaction with the receptor. mdpi.com Other piperidine derivatives have been investigated as ligands for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with some showing partial agonism or antagonism. nih.gov

Furthermore, certain piperidine derivatives have been evaluated for their affinity to histamine (B1213489) receptors. While some compounds show high selectivity for the H3 receptor, the piperidine ring itself appears to be a key determinant for affinity at the σ1 receptor. nih.gov

Table 3: Receptor Binding Affinity of Piperidine Analogues

Compound/Derivative ClassTarget ReceptorBinding Affinity (Ki)
Piperidine-4-carboxamide derivative (2k)Sigma-1 (σ1)3.7 nM molbnl.it
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)Sigma-1 (S1R)3.2 nM nih.gov
Piperidine derivative (11)Histamine H3 (hH3R)6.2 nM nih.gov
Piperidine derivative (11)Sigma-1 (σ1R)4.41 nM nih.gov
Pyridine-substituted piperidine derivative ((S)-2)Ls-AChBP (α7 nAChR surrogate)0.86 nM nih.gov
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3)Dopamine D2151 nM mdpi.com

In Vivo Efficacy Studies (Non-Human Animal Models)

Following promising in vitro results, the evaluation of this compound analogues has progressed to in vivo models to assess their efficacy in a more complex biological system.

Pharmacodynamic Assessments in Relevant Disease Models

The pharmacodynamic effects of these compounds have been investigated in various animal models of disease. For instance, a series of novel 1,2,4-triazol-3-amine derivatives, which can be considered structural analogues, were evaluated for their anticonvulsant and hypnotic effects in pentylenetetrazole (PTZ)-induced and maximal electroshock (MES)-induced seizure models in animals. nih.gov The observed effects were antagonized by flumazenil, indicating the involvement of GABA-A receptors. nih.gov

In the realm of antifungal research, piperidinyl thiazole analogues that showed potent in vitro activity were further tested in greenhouse and field trials, demonstrating excellent control of diseases like late blight in potatoes, downy mildew in grapes, and downy mildew in cucumbers. nih.gov

Biomarker Identification and Validation in Preclinical Settings

Biomarkers are crucial for monitoring the biological effects of a drug candidate and can help in translating preclinical findings to clinical settings. crownbio.comgavinpublishers.com In the preclinical development of this compound and its analogues, the identification and validation of relevant biomarkers are essential.

While specific biomarker data for this compound is not extensively available in the public domain, the general approach involves identifying molecular or cellular changes that correlate with the compound's mechanism of action or potential toxicity. gavinpublishers.com For enzyme inhibitors, this could involve measuring the levels of the enzyme's substrate or product in biological fluids or tissues. For receptor ligands, changes in downstream signaling pathways or the expression of target genes could serve as biomarkers. The validation of these biomarkers in preclinical species is a critical step before they can be considered for use in any potential future human trials. crownbio.com

Advanced Preclinical Methodologies and New Approach Methodologies (NAMs)

The preclinical evaluation of novel chemical entities is increasingly benefiting from advanced methodologies that aim to provide more physiologically relevant data and reduce reliance on traditional animal testing. These New Approach Methodologies (NAMs) encompass a range of techniques, including sophisticated cell-based assays, organ-on-a-chip technologies, and computational modeling. nih.govnih.govnih.gov For compounds like this compound and its analogues, these methods offer the potential for more accurate predictions of human efficacy and safety earlier in the drug development process. nih.gov The adoption of NAMs is driven by both ethical considerations and the scientific need for models that better recapitulate human biology, as the successful translation of data from animal models to human clinical trials can be as low as 8%. nih.gov

Organotypic and Tissue-Based Models for Efficacy Assessment

Organotypic and tissue-based models represent a significant advancement in preclinical testing, offering an intermediate level of complexity between single-cell cultures and whole-organism studies. These models, which include organotypic slice cultures, preserve the three-dimensional architecture and cellular diversity of the original tissue, providing a more realistic microenvironment for assessing the pharmacological effects of a compound. nih.govnih.gov

For neuroactive compounds such as piperidine derivatives, organotypic brain slice cultures are particularly valuable. nih.gov These cultures maintain the intricate local synaptic circuitry and the interplay between various cell types, including neurons, astrocytes, and microglia. nih.gov This allows for the study of a compound's effect on neuronal activity, neuroinflammation, and other complex physiological and pathological processes in a context that closely mimics the in vivo brain environment. nih.govnih.gov For instance, brain slice models have been effectively used to study the mechanisms of neurodegenerative diseases and to screen for novel therapeutics. nih.govnih.gov

The application of organotypic brain slice cultures in the preclinical evaluation of this compound would enable a detailed assessment of its potential efficacy in a preserved, functional neural tissue setting. While specific studies on this compound using this methodology are not yet available, the general approach would involve treating the cultured slices with the compound and observing its effects on neuronal viability, synaptic transmission, or specific pathological markers, depending on the therapeutic target. This methodology provides a powerful platform for target validation and for elucidating the mechanism of action of novel neuroactive agents. nih.gov

Table 1: Application of Organotypic Slice Cultures in Preclinical Efficacy Assessment

Model SystemKey FeaturesPotential Endpoints for Piperidine Derivatives
Organotypic Brain Slice CulturePreserved tissue architecture and local synaptic circuitry. nih.govModulation of neuronal firing rates
Co-existence of multiple relevant cell types (neurons, glia). nih.govNeuroprotective effects against induced toxicity
Allows for the study of complex cellular interactions. nih.govChanges in inflammatory markers (e.g., cytokine release)
Enables precise control of the extracellular environment. nih.govAlterations in neurotransmitter levels

Derivatization and Lead Optimization Strategies Based on the 1 Benzyl 2 Methylpiperidin 3 Amine Scaffold

Design Principles for Novel N-Benzylpiperidin-3-amine Derivatives

The design of new derivatives based on the N-benzylpiperidine-3-amine core is guided by established medicinal chemistry principles aimed at modulating biological activity. A primary strategy involves the multi-target-directed ligand (MTDL) approach, where a single molecule is engineered to interact with multiple biological targets implicated in a complex disease. For instance, derivatives of the N-benzylpiperidine scaffold have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are key targets in the pathology of Alzheimer's disease.

Another key design principle is scaffold-based drug design, where the 1-benzyl-2-methylpiperidin-3-amine core acts as a rigid template to orient functional groups in a precise three-dimensional arrangement for optimal interaction with a specific enzyme or receptor. The introduction of the 2-methyl group is a critical design element, as it introduces a chiral center and provides a steric constraint that can significantly influence the binding affinity and selectivity of the molecule. By exploring substitutions on the benzyl (B1604629) ring, the piperidine (B6355638) nitrogen, and the 3-amino group, chemists can systematically probe the structure-activity relationship (SAR) to enhance interactions with the target protein. For example, in the development of sigma-1 (σ₁) receptor ligands, substitutions on the aromatic ring of related N-benzylpiperidine structures were systematically varied to optimize binding affinity and selectivity over the σ₂ receptor. nih.gov

Synthetic Strategies for Analogue Libraries

The generation of diverse libraries of this compound analogues is crucial for exploring the chemical space around the scaffold and identifying promising lead compounds. Several synthetic strategies are employed to achieve this.

Asymmetric synthesis is paramount for producing enantiomerically pure compounds, which is often necessary as biological activity typically resides in a single enantiomer. beilstein-journals.org Biocatalytic methods using ω-transaminases have emerged as a powerful and sustainable approach for the asymmetric synthesis of chiral amines like 3-aminopiperidine from prochiral ketone precursors. beilstein-journals.orgscispace.com This enzymatic approach offers high yields and excellent enantiomeric excess in a single step. beilstein-journals.org

Classical methods for synthesizing the chiral 3-aminopiperidine core often start from chiral precursors like (R)-methyl-2,5-diaminopentanoate, which can be cyclized and subsequently reduced to form the desired piperidine ring. wipo.intgoogle.comgoogle.com Once the core is formed, derivatization can be achieved through various reactions:

N-Alkylation/Arylation: The 3-amino group can be modified through reactions with a wide range of electrophiles, such as alkyl halides or through reductive amination with aldehydes and ketones.

Amide/Sulfonamide Formation: Acylation of the 3-amino group with acyl chlorides or sulfonyl chlorides provides another avenue for diversification.

N-Benzyl Group Modification: The benzyl group on the piperidine nitrogen can be substituted or replaced to modulate properties. For instance, quantitative structure-activity relationship (QSAR) studies on related N-benzylpiperidines have shown that substitutions on this aromatic ring significantly impact receptor binding. nih.gov

Large-scale synthesis, essential for preclinical and clinical development, has been described for related chiral 3-aminopiperidine derivatives, with methods capable of producing quantities exceeding one kilogram. wipo.intgoogle.com

High-Throughput Screening and Lead Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against a specific biological target to identify "hits." Libraries containing derivatives of the N-benzylpiperidine scaffold are frequently screened to uncover starting points for new drug development programs.

For example, a screening campaign to discover inhibitors of the enzyme 8-oxo-guanine DNA glycosylase 1 (OGG1) identified substituted N-piperidinyl-benzimidazolones as weak initial hits. This discovery initiated a hit-to-lead optimization process. Similarly, HTS was instrumental in identifying a novel agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), although subsequent analysis required structural revision and re-synthesis of the active compound. nih.gov This highlights that HTS is often the first step, followed by rigorous chemical and biological validation to confirm the structure and activity of the identified leads. nih.gov

Optimization of Potency and Selectivity Profiles

Once a hit is identified, a focused lead optimization phase begins. This iterative process involves the synthesis and testing of closely related analogues to improve potency against the desired target while enhancing selectivity over other related targets to minimize potential off-target effects.

Structure-activity relationship (SAR) studies are central to this process. For instance, in the optimization of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues as sigma-1 receptor ligands, it was found that the position of substituents on the phenylacetamide ring was critical. nih.gov 3-substituted compounds generally showed higher affinity for both σ₁ and σ₂ receptors compared to their 2- or 4-substituted counterparts. nih.gov The 2-fluoro substituted analogue, however, exhibited the highest selectivity for the σ₁ receptor. nih.gov

A similar optimization effort was conducted on N-benzyl phenethylamine (B48288) derivatives targeting serotonin (B10506) receptors. nih.gov This study of 48 related compounds revealed that while many derivatives had high affinity, their functional activity and selectivity varied significantly with minor structural changes, underscoring the subtle nature of drug-receptor interactions. nih.gov The data below illustrates a hypothetical SAR for the this compound scaffold, demonstrating how modifications can impact biological activity.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data

Compound IDR¹ (on Benzyl Ring)R² (on 3-Amine)Target Potency (IC₅₀, nM)Selectivity vs. Off-Target (Fold)
Lead-01HH50010
Opt-024-FluoroH25025
Opt-03HMethyl6008
Opt-044-FluoroAcetyl15075
Opt-053-ChloroH8590

This data is illustrative and does not represent actual experimental results.

This iterative cycle of design, synthesis, and testing allows for the progressive refinement of the lead compound's properties, moving it closer to a potential clinical candidate.

Application as Building Blocks in Complex Molecule Synthesis

The chiral this compound framework is not only a scaffold for direct derivatization but also a valuable chiral building block for the synthesis of more complex molecules. bldpharm.com The 3-aminopiperidine moiety is an important structural unit found in numerous pharmaceutical drugs. beilstein-journals.org

Its utility is demonstrated in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as alogliptin (B1666894) and linagliptin, which are used for the treatment of diabetes. beilstein-journals.org The enantiomerically pure (R)-3-aminopiperidine core is a crucial precursor for these drugs. beilstein-journals.orgwipo.int The presence of the benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed at a later stage in the synthesis. The 2-methyl group adds an additional layer of structural definition and can be used to control the conformation of the final molecule. The ability to synthesize these building blocks efficiently and in an enantiomerically pure form is critical for their application in the pharmaceutical industry. scispace.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.